
2-(4-Methoxy-3-methyl-phenyl)-ethylamine
Übersicht
Beschreibung
2-(4-Methoxy-3-methylphenyl)ethylamine, also known as 2-(4-Methoxy-3-methylphenyl)ethylamine, is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxy-3-methylphenyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxy-3-methylphenyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese anderer Verbindungen
Die Verbindung „2-(4-Methoxy-3-methyl-phenyl)-ethylamine“ kann als Ausgangsmaterial für die Synthese vieler anderer Verbindungen dienen. Zum Beispiel kann sie zur Synthese von Azofarbstoffen und Dithiocarbamaten verwendet werden .
Kristallstrukturstudien
Diese Verbindung kann in Kristallstrukturstudien verwendet werden. Die Molekülstrukturen verwandter Verbindungen wurden berichtet, und diese Verbindungen kristallisieren als monomere Einheiten in orthorhombischen und monoklinen Kristallsystemen .
DNA-Bindungsstudien
Verwandte Verbindungen wurden in DNA-Bindungsstudien verwendet. Diese Studien untersuchen eine intercalative Bindungsweise, die durch UV-Vis-Spektroskopie und Viskosimetrie bestätigt wird .
In-silico-Studien
In-silico-Studien wurden an verwandten Verbindungen durchgeführt. Diese Studien legen nahe, dass die berichteten Verbindungen die Regeln der Medikamentenähnlichkeit erfüllen .
Entwicklung von Krebsmedikamenten
Organozinn(IV)-Verbindungen, die aus dieser Verbindung synthetisiert werden können, haben aufgrund ihrer signifikanten Ergebnisse Anwendungen in der Entwicklung von Krebsmedikamenten gefunden .
Verwendung in Fungiziden, Pestiziden und entzündungshemmenden Mitteln
Organozinn(IV)-Verbindungen wurden auch als Fungizide, Pestizide und entzündungshemmende Mittel eingesetzt .
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
2-(4-Methoxy-3-methylphenyl)ethylamine plays a significant role in biochemical reactions, particularly in the context of free radical polymerization. It interacts with various enzymes and biomolecules, including ammonium persulfate, which acts as a polymerization initiator. The interaction between 2-(4-Methoxy-3-methylphenyl)ethylamine and ammonium persulfate leads to the formation of free radicals, which are essential for the polymerization process .
Cellular Effects
The effects of 2-(4-Methoxy-3-methylphenyl)ethylamine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with free radicals can lead to oxidative stress, which in turn affects various cellular processes. Additionally, 2-(4-Methoxy-3-methylphenyl)ethylamine has been shown to impact the polymerization of dopamine, which is crucial for cellular signaling and function .
Molecular Mechanism
At the molecular level, 2-(4-Methoxy-3-methylphenyl)ethylamine exerts its effects through free radical polymerization. The compound interacts with ammonium persulfate, leading to the formation of free radicals. These free radicals then initiate the polymerization process, resulting in the formation of complex polymer structures. This mechanism is crucial for understanding the compound’s role in biochemical reactions and its impact on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxy-3-methylphenyl)ethylamine change over time. The compound’s stability and degradation are influenced by various factors, including pH and the presence of oxidants. Over time, the compound may degrade, leading to changes in its effects on cellular function. Long-term studies have shown that 2-(4-Methoxy-3-methylphenyl)ethylamine can have lasting effects on cellular processes, particularly in the context of oxidative stress and polymerization .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxy-3-methylphenyl)ethylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes. At higher doses, it can lead to significant changes in cellular function, including oxidative stress and alterations in gene expression. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage in studying the compound’s effects .
Metabolic Pathways
2-(4-Methoxy-3-methylphenyl)ethylamine is involved in various metabolic pathways, particularly those related to free radical polymerization. The compound interacts with enzymes and cofactors that facilitate the formation of free radicals, which are essential for the polymerization process. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function .
Transport and Distribution
Within cells and tissues, 2-(4-Methoxy-3-methylphenyl)ethylamine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The transport and distribution of 2-(4-Methoxy-3-methylphenyl)ethylamine are crucial for understanding its effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-(4-Methoxy-3-methylphenyl)ethylamine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding the compound’s role in cellular processes and its overall impact on cell function .
Eigenschaften
IUPAC Name |
2-(4-methoxy-3-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFFCNUWKJZAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424471 | |
| Record name | 2-(4-Methoxy-3-methylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18149-08-1 | |
| Record name | 2-(4-Methoxy-3-methylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxy-3-methylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(4-methoxy-3-methylphenyl)ethylamine (MOE) a suitable model for studying polydopamine formation?
A: Polydopamine (PDA), while possessing remarkable properties, presents challenges in deciphering its exact structure and polymerization mechanism due to its insolubility []. MOE, structurally similar to DA but with fewer active sites, provides a simplified system. This simplification allows researchers to isolate specific reaction pathways that might be overshadowed in the more complex DA polymerization. The research utilized UV-Vis spectroscopy and single-molecule force spectroscopy to demonstrate that MOE undergoes free radical polymerization under both acidic and alkaline conditions in the presence of ammonium persulfate (APS), a polymerization initiator []. By drawing parallels between MOE and DA, researchers propose that free radical polymerization could be a contributing mechanism, among others, in PDA formation, shedding light on the structural complexity of PDA [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
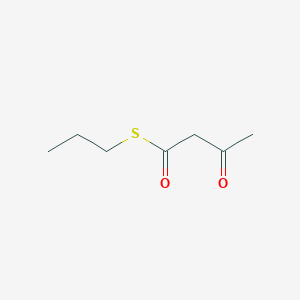
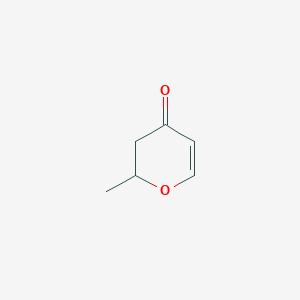



![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
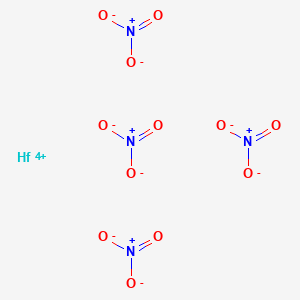
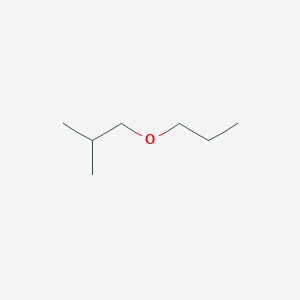
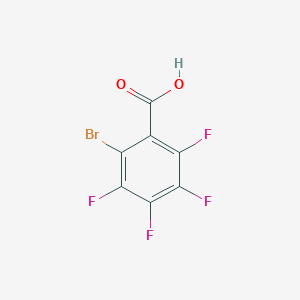
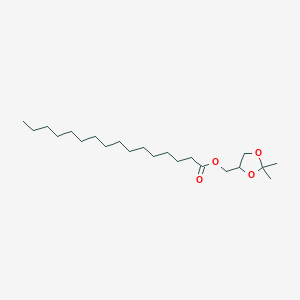
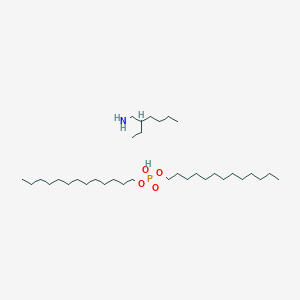
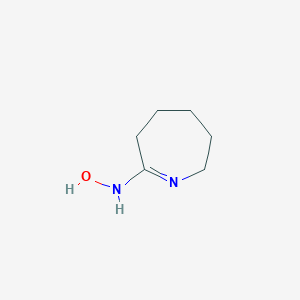
![N-[4-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B98178.png)
